molecular formula C22H15ClFN3O2 B2460826 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 903315-31-1

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No.: B2460826
CAS No.: 903315-31-1
M. Wt: 407.83
InChI Key: OCLNALAWRVHDNG-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the chlorophenyl and fluorobenzoyl groups: These steps may involve coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the indolizine core or the substituent groups.

    Reduction: Reduction reactions could target the carbonyl group in the fluorobenzoyl moiety.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indolizine core may play a crucial role in binding to these targets, while the substituent groups could modulate its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Uniqueness

The unique combination of the chlorophenyl and fluorobenzoyl groups in 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may confer distinct biological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-15-5-1-2-6-16(15)26-22(29)18-17-7-3-4-12-27(17)20(19(18)25)21(28)13-8-10-14(24)11-9-13/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLNALAWRVHDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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